1,2-Bis(diphenylphosphino)ethane

Palladium catalysis Allylic alkylation Regioselectivity

Select dppe for exclusive linear allylic alkylation (≤8% branched product), robust Suzuki-Miyaura coupling in toluene/dioxane, and superior hydroformylation with paraformaldehyde. Its constrained bite angle ensures catalytic reproducibility. Purchase high-purity material suitable for API process development and carbon capture research.

Molecular Formula C26H24P2
Molecular Weight 398.4 g/mol
CAS No. 1663-45-2
Cat. No. B154495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(diphenylphosphino)ethane
CAS1663-45-2
Synonymsis(diphenylphosphine)ethane
bis(diphenylphosphino)ethane
DPPE cpd
Molecular FormulaC26H24P2
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H24P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2
InChIKeyQFMZQPDHXULLKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(diphenylphosphino)ethane (dppe): CAS 1663-45-2 Procurement & Technical Benchmarking


1,2-Bis(diphenylphosphino)ethane (CAS 1663-45-2), commonly abbreviated as dppe, is a fundamental bidentate phosphine ligand characterized by a two-carbon ethane backbone bridging two diphenylphosphino groups [1]. It forms a stable five-membered chelate ring upon metal coordination [2] and is a white to off-white crystalline powder with a melting point of 137–143 °C [3]. Dppe serves as a key comparator for understanding the impact of chelate ring size and ligand bite angle in homogeneous catalysis [4].

Why dppe Cannot Be Arbitrarily Replaced: Bite Angle-Dependent Selectivity & Chelate Ring Constraints


Diphosphine ligands with varying backbone lengths—such as dppm (n=1), dppe (n=2), dppp (n=3), and dppb (n=4)—are not interchangeable due to fundamental differences in their coordination geometry. The natural bite angle (βn) increases with chain length, altering the P–M–P angle and profoundly affecting catalytic activity, selectivity, and even the reversal of observed performance trends under different reaction conditions [1][2]. For instance, in rhodium-catalyzed hydroformylation, the order of activity and selectivity is dppb > dppp > dppe under syngas conditions, but this trend completely reverses (dppe > dppp > dppb) when using paraformaldehyde as the CO/H₂ source [1]. Similarly, in palladium-catalyzed allylic alkylation, dppe's small bite angle yields only 8% branched product, whereas wider bite angle ligands like Xantphos give up to 61% [3]. Substituting dppe without accounting for these bite angle effects can lead to unexpected catalytic performance and compromised experimental reproducibility.

Quantitative Differentiation of dppe Against Diphosphine Analogs: A Technical Evidence Matrix


Regioselectivity in Pd-Catalyzed Allylic Alkylation: dppe Minimizes Branched Product

In the palladium-catalyzed allylic alkylation of 3-methyl-but-2-enyl acetate, the dppe ligand directs nucleophilic attack almost exclusively to the linear product, yielding only 8% of the branched isomer [1]. This contrasts sharply with the Xantphos ligand, which under identical conditions produces 61% branched product [1]. The difference is attributed to the smaller cone angle of the dppe complex, which minimizes steric congestion around the allyl moiety [1].

Palladium catalysis Allylic alkylation Regioselectivity

Ni-Catalyzed Suzuki-Miyaura Cross-Coupling: dppe Enables Solvent-Independent Reactivity

A comparative evaluation of five nickel catalyst precursors (NiCl₂(dppe), NiCl₂(dppb), NiCl₂(dppf), NiCl₂(PCy₃)₂, and NiCl₂(PPh₃)₂) for Suzuki-Miyaura cross-coupling revealed that NiCl₂(dppe) was the only system exhibiting high and solvent-independent activity in both toluene and dioxane [1]. Specifically, NiCl₂(dppe) with excess dppe efficiently coupled electron-poor aryl mesylates, tosylates, chlorides, bromides, and iodides with arylboronic acids, whereas the other catalysts showed pronounced solvent dependence or limited substrate scope [1].

Nickel catalysis Suzuki-Miyaura coupling Aryl mesylates

Rh-Catalyzed Hydroformylation: dppe Activity Order Reverses Under Formaldehyde Conditions

In rhodium-catalyzed 1-hexene hydroformylation, the catalytic activity trend among dppe (n=2), dppp (n=3), and dppb (n=4) is reversed depending on the CO/H₂ source. Under conventional syngas conditions, activity and selectivity follow the order dppb > dppp > dppe [1]. However, when paraformaldehyde is employed as an alternative CO/H₂ source, the trend reverses to dppe > dppp > dppb [1]. This reversal is attributed to differences in the resting state geometry: trigonal bipyramidal RhH(CO)₂(diphos) species under syngas versus cationic square planar [Rh(diphos)₂]⁺ species under paraformaldehyde conditions [1].

Rhodium catalysis Hydroformylation Bite angle effects

Ru-Catalyzed CO₂ Hydrogenation: dppe Among Elite Ligands for High Formic Acid Production

A systematic screen of 44 phosphine ligands for the ruthenium-catalyzed hydrogenation of CO₂ to formic acid identified only six ligands that yielded very high production rates [1]. Dppe was one of these six elite ligands, alongside PMe₃, PPhMe₂, dppm, and cis- and trans-Ph₂PCH=CHPPh₂ [1]. The in situ catalysts prepared from [RuCl₂(C₆H₆)]₂ and dppe were found to be at least as efficient as the isolated benchmark catalyst RuCl(O₂CMe)(PMe₃)₄ [1]. Notably, the study found that weakly basic diphosphines formed highly active catalysts only if their bite angles were small—a condition satisfied by dppe [1].

Ruthenium catalysis CO₂ hydrogenation Formic acid synthesis

High-Impact Application Scenarios for 1,2-Bis(diphenylphosphino)ethane (dppe)


Linear-Selective Allylic Alkylation in Pharmaceutical Intermediate Synthesis

Synthetic routes requiring exclusive formation of linear allylic substitution products should employ dppe as the supporting ligand. As demonstrated by van Haaren et al., dppe-based palladium catalysts yield only 8% branched product in the alkylation of 3-methyl-but-2-enyl acetate, whereas alternative ligands such as Xantphos produce 61% branched selectivity [1]. This high linear selectivity is critical in the synthesis of pharmaceutical intermediates where branched isomers constitute difficult-to-remove impurities.

Solvent-Flexible Nickel-Catalyzed Cross-Coupling for API Manufacturing

Process development for active pharmaceutical ingredient (API) manufacturing often requires solvent flexibility to accommodate downstream isolation steps. NiCl₂(dppe)/dppe systems uniquely maintain high catalytic activity across both toluene and dioxane for the Suzuki-Miyaura coupling of aryl mesylates, tosylates, and halides with arylboronic acids [2]. Competing catalyst systems based on dppb, dppf, PCy₃, or PPh₃ exhibit pronounced solvent dependence, making dppe the preferred ligand for robust, scalable cross-coupling protocols.

Paraformaldehyde-Based Hydroformylation for Laboratory Safety and Ease

Laboratories seeking to avoid high-pressure syngas equipment can utilize paraformaldehyde as a solid, safer CO/H₂ surrogate in rhodium-catalyzed hydroformylation. Under these conditions, the dppe ligand outperforms its longer-chain analogs dppp and dppb, reversing the conventional activity trend observed with syngas [3]. Selection of dppe is therefore mandatory to achieve optimal catalytic turnover in paraformaldehyde-mediated hydroformylation reactions.

High-Performance CO₂ Hydrogenation Catalyst Development

Research groups focused on carbon capture and utilization (CCU) through catalytic CO₂ hydrogenation to formic acid can rely on dppe as a validated high-performance ligand. Among 44 phosphine ligands screened, dppe was one of only six that afforded very high rates of formic acid production with ruthenium precursors [4]. Its small bite angle aligns with the structural requirements for weakly basic diphosphines to form highly active catalysts in this transformation.

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